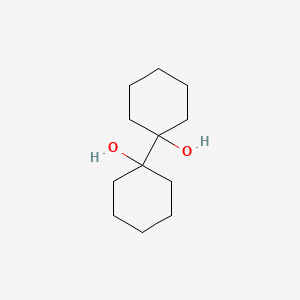

1,1'-DIHYDROXYBICYCLOHEXYL

描述

Historical Context of Bicyclohexyl (B1666981) Diol Chemistry

The study of bicyclohexyl diols is rooted in the broader exploration of alicyclic compounds and their derivatives. The parent hydrocarbon, bicyclohexyl, has been recognized for its utility as a building block in organic synthesis. wikipedia.org Early research into the reactions of cyclic ketones, such as cyclohexanone (B45756), laid the groundwork for the synthesis of various hydroxylated bicyclohexyl structures.

A significant area of early investigation involved the reaction of cyclohexanone with hydrogen peroxide, which leads to the formation of peroxide derivatives like 1,1'-dihydroxydicyclohexyl peroxide. wikipedia.org This peroxide has been noted for its role as a catalyst in radical-initiated vulcanization processes. wikipedia.org Such synthetic pathways highlighted the reactivity of the cyclohexyl moiety and the potential to create bridged diol-like structures.

While research on the 1,1'-isomer has been specific, the broader family of dihydroxybicyclohexyls, particularly the 4,4'-dihydroxybicyclohexyl isomer, gained attention for its application in polymer science. Studies in the early 1990s demonstrated the synthesis of liquid-crystalline polyesters derived from 4,4'-dihydroxybicyclohexyl, showcasing the potential of these diols to create structured macromolecules. acs.org The hydrogenation of 4,4'-biphenol to produce [1,1'-Bicyclohexyl]-4,4'-diol has been a documented method, further establishing the synthetic routes to this class of compounds. echemi.com These developments in the chemistry of related isomers provided a foundation for understanding the potential applications and synthesis of 1,1'-Dihydroxybicyclohexyl.

Academic Significance in Organic Synthesis

The academic significance of this compound lies primarily in its role as a precursor and intermediate in organic synthesis. researchgate.netsigmaaldrich.comresearchgate.netnih.gov Its bifunctional nature, with two hydroxyl groups, allows it to serve as a versatile building block for more complex molecules and polymers.

The synthesis of this compound can be achieved from readily available starting materials. One common route involves the use of cyclohexanone as a precursor. guidechem.com The reaction chemistry often exploits the reactivity of the ketone's carbonyl group. The compound itself is a precursor to other materials, for instance, in the synthesis of certain epoxy resins, which are widely used as adhesives, coatings, and composites. lookchem.com

The geminal diol structure is of particular academic interest. The spatial arrangement of the two hydroxyl groups on a single carbon atom bridging two cyclohexyl rings can influence the stereochemistry of subsequent reactions. This makes it a valuable substrate for studying reaction mechanisms and stereoselective synthesis. Organic chemistry often focuses on the creation of complex molecules, and building blocks like this compound provide a rigid, pre-organized scaffold upon which further chemical transformations can be performed. organic-chemistry.org

Scope of Current Research Directions

Current research continues to explore the applications of this compound and related diols, particularly in materials science and polymer chemistry. researchgate.netaits-tpt.edu.in The rigid bicyclohexyl core is a desirable feature for creating polymers with specific thermal and mechanical properties.

One area of interest is the development of new polyesters and polyamides through condensation polymerization, where the diol reacts with dicarboxylic acids or their derivatives. psu.edu The structure of the diol monomer directly influences the properties of the resulting polymer, such as its crystallinity, melting point, and solubility. Research into liquid-crystalline polyesters derived from the related 4,4'-dihydroxybicyclohexyl continues to inform potential applications for other isomers. acs.orgkisti.re.kr

Furthermore, there is ongoing interest in the use of such diols as precursors for high-density fuels. lookchem.com The high hydrogen-to-carbon ratio in bicyclohexyl derivatives makes them attractive candidates for energetic materials. Research in this area focuses on synthetic routes to convert these diols into hydrocarbon fuels with high energy density. The compound also serves as a model for studying I-strain (internal strain) relief in chemical intermediates, contributing to a fundamental understanding of reaction kinetics and stability. lookchem.com The development of single-source precursors for advanced ceramics is another active research field where complex molecular building blocks are essential. sciopen.com

Physicochemical Properties of this compound

Below is an interactive table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | guidechem.comalfa-chemistry.com |

| Molecular Weight | 198.30 g/mol | guidechem.comalfa-chemistry.com |

| CAS Number | 2888-11-1 | guidechem.comguidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.com |

| Monoisotopic Mass | 198.16198 Da | nih.gov |

| Complexity | 167 | guidechem.com |

You can sort the table by clicking on the column headers.

Spectroscopic Data

Spectroscopic methods are crucial for the identification and structural elucidation of organic compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide key information.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show complex multiplets for the cyclohexyl ring protons. The hydroxyl protons would likely appear as a singlet, the chemical shift of which could vary depending on the solvent and concentration. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for the different carbon atoms in the cyclohexyl rings. A key signal would be that of the quaternary carbon atom bonded to the two hydroxyl groups, which would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. Absorptions corresponding to C-H stretching and bending, as well as C-O stretching, would also be present.

A detailed analysis combining these spectroscopic techniques would be necessary to confirm the structure of this compound unambiguously. libretexts.orginnolitics.commsu.eduiitianacademy.com

Structure

3D Structure

属性

IUPAC Name |

1-(1-hydroxycyclohexyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-11(7-3-1-4-8-11)12(14)9-5-2-6-10-12/h13-14H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSMUSHZUADWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2(CCCCC2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951513 | |

| Record name | [1,1'-Bi(cyclohexane)]-1,1'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2888-11-1 | |

| Record name | NSC1472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bi(cyclohexane)]-1,1'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1'-Bicyclohexyl)-1,1'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Dihydroxybicyclohexyl

Classical and Established Synthetic Routes

The traditional synthesis of 1,1'-dihydroxybicyclohexyl primarily relies on the reductive coupling of two cyclohexanone (B45756) molecules. This approach is characterized by well-established reactions that form a carbon-carbon bond between the carbonyl carbons of the two starting molecules.

Reductive Dimerization Approaches

Reductive dimerization involves the coupling of carbonyl compounds, such as cyclohexanone, using various reducing agents to form 1,2-diols. organic-chemistry.org This process is a cornerstone of C-C bond formation. scielo.org.bo The reaction proceeds through radical intermediates generated by a single electron transfer to the carbonyl group. organic-chemistry.org These radical ions then dimerize to create the vicinal diol. scielo.org.bo

Different metal-based reducing systems can be employed, influencing the reaction's outcome. For instance, low-valent titanium species, generated from reagents like titanium(III) chloride and a reducing agent such as a zinc-copper couple or lithium aluminum hydride, are effective for this transformation. scielo.org.bo The choice of experimental conditions and the specific metallic reagent can affect the product distribution, sometimes leading to a mixture of the diol (pinacol) and the corresponding alkene from over-reduction. researchgate.net

Table 1: Reagents in Reductive Dimerization of Cyclohexanone

| Reducing System | Precursor | Product | Notes |

|---|---|---|---|

| TiCl₄ / n-BuLi | Cyclohexanone | This compound and/or Dicyclohexylidene | The ratio of pinacol (B44631) to alkene can be controlled by reaction conditions. researchgate.net |

| TiCl₃ / LiAlH₄ or Zn(Cu) | Cyclohexanone | This compound | A standard method for carbonyl coupling. scielo.org.bo |

This table is generated based on general principles of reductive dimerization applied to ketones.

Pinacol Coupling Reactions

The pinacol coupling is a specific and well-known type of reductive dimerization that links two carbonyl groups to form a vicinal diol, known as a pinacol. wikipedia.org When applied to cyclohexanone, the product is this compound. Discovered by Wilhelm Rudolph Fittig, this reaction is a fundamental transformation in organic synthesis. wikipedia.org

The mechanism involves a one-electron reduction of the carbonyl groups by an electron donor, such as magnesium, to form ketyl radical anions. wikipedia.org Two of these ketyl radicals then couple to form the C-C bond, yielding a deprotonated diol. wikipedia.org Subsequent addition of a proton source, like water, neutralizes the intermediate to give the final 1,2-diol product. wikipedia.org The reaction is often performed as a homocoupling, but cross-coupling reactions between different carbonyl compounds are also possible, though they can be challenging. wikipedia.orgnih.gov

Photochemical methods can also induce pinacol coupling. For example, benzophenone (B1666685) can undergo this reaction photochemically. wikipedia.org Modern advancements have introduced catalytic versions of the pinacol coupling, which can offer improved selectivity and efficiency. organic-chemistry.org

Advanced Synthetic Strategies and Innovations

Moving beyond classical methods, advanced strategies focus on controlling the three-dimensional arrangement of atoms in the final product. For this compound, this involves stereoselective synthesis to produce specific stereoisomers.

Stereoselective Synthesis Techniques

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. iupac.org This is crucial when the target molecule, like this compound, has multiple stereocenters. The goal is to control the formation of new chiral elements to produce enantiomeric or diastereoisomeric products in unequal amounts. iupac.org

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. researchgate.net

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a cyclohexanone-derived precursor. For instance, oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries used to direct stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgwilliams.edu While a specific application to the direct pinacol coupling of cyclohexanone is not widely documented, the principle involves forming a chiral enolate that reacts with high diastereoselectivity. researchgate.net The auxiliary biases the approach of reagents to one face of the molecule, thereby controlling the stereochemistry of the newly formed bond. williams.edu

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | Forms rigid chelated enolates, leading to high diastereoselectivity. wikipedia.orgwilliams.edu |

| Camphorsultam (Oppolzer's sultam) | Michael additions, Claisen rearrangements | Offers significant stereochemical induction. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation | Can be used as an effective chiral auxiliary. wikipedia.org |

This table presents examples of chiral auxiliaries and their general use in asymmetric synthesis.

Asymmetric dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.org The most prominent of these is the Sharpless Asymmetric Dihydroxylation, developed by K. Barry Sharpless. organic-chemistry.orgmdpi.com This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine-based ligand to direct the hydroxylation to a specific face of the double bond. wikipedia.orgalfa-chemistry.com

To synthesize chiral this compound, the starting material would be the corresponding alkene, bicyclohexylidene. The Sharpless AD reaction on this substrate would involve treating it with a catalytic amount of osmium tetroxide and a stoichiometric reoxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). organic-chemistry.org The choice of chiral ligand—either a dihydroquinine (DHQ) derivative or a dihydroquinidine (B8771983) (DHQD) derivative—determines which enantiomer of the diol is formed. wikipedia.org These reagents are commercially available in pre-mixed formulations known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand). organic-chemistry.orgalfa-chemistry.com

The mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which is subsequently hydrolyzed to release the chiral diol. wikipedia.org The reaction is highly efficient and works for a wide variety of alkenes. mdpi.com

Table 3: Components of the Sharpless Asymmetric Dihydroxylation

| Component | Function | Example |

|---|---|---|

| Catalyst | Osmium Tetroxide (OsO₄) | Forms the active oxidizing species. alfa-chemistry.com |

| Chiral Ligand | (DHQ)₂-PHAL or (DHQD)₂-PHAL | Induces enantioselectivity. organic-chemistry.orgalfa-chemistry.com |

| Reoxidant | Potassium Ferricyanide (K₃Fe(CN)₆) or NMO | Regenerates the OsO₄ catalyst, allowing it to be used in catalytic amounts. organic-chemistry.org |

This table outlines the key reagents involved in the Sharpless AD reaction.

Biocatalytic and Enzymatic Routes for Diol Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of vicinal diols. nih.govnih.gov These methods utilize either isolated enzymes or whole-cell systems to perform chemical transformations with high regio- and stereoselectivity under mild conditions. uni-duesseldorf.denih.gov For the synthesis of diols like this compound, enzymatic cascade reactions are particularly promising. uni-duesseldorf.de

The development of efficient enzymatic syntheses for enantiomerically enriched α-hydroxy ketones and vicinal diols is a significant area of research, as these compounds are valuable building blocks for fine chemicals and pharmaceuticals. nih.gov Enzymes such as butanediol (B1596017) dehydrogenases (BDH) and other alcohol dehydrogenases (ADH) are key catalysts in these processes. nih.govuni-duesseldorf.de For instance, the butanediol dehydrogenase from Bacillus clausii can catalyze the asymmetric reduction of prochiral 1,2-diketones to α-hydroxy ketones and subsequently to the corresponding 1,2-diols. nih.gov Similarly, the meso-butanediol dehydrogenase from Bacillus licheniformis is active towards various non-physiological diketones and α-hydroxyketones, and by adjusting reaction parameters, the synthesis can be directed to favor either the α-hydroxyketone or the final diol product. nih.gov

One-pot, multi-step biocatalytic processes have been designed to produce optically active vicinal diols. rsc.orgcapes.gov.br A typical cascade might involve the carboligation of aldehydes catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, followed by the reduction of the resulting α-hydroxy ketone intermediate by an alcohol dehydrogenase to yield the vicinal diol. uni-duesseldorf.de Such cascades often require sophisticated cofactor regeneration systems to be economically viable. uni-duesseldorf.denih.gov Chemo-enzymatic approaches, which combine the precision of enzymatic reactions with the versatility of chemical synthesis, are also powerful strategies for producing complex molecules and natural product analogs. beilstein-journals.orgrsc.org While direct enzymatic synthesis of this compound from cyclohexanone is not extensively documented, the existing biocatalytic methods for producing vicinal diols from related substrates demonstrate the potential of this route. nih.govnih.govuni-duesseldorf.de

Catalytic Synthesis Approaches

Catalytic methods are central to the synthesis of this compound, primarily through the pinacol coupling of cyclohexanone. These approaches aim to improve efficiency, reduce waste, and control the stereochemistry of the final product.

The pinacol coupling reaction is a classic carbon-carbon bond-forming reaction that traditionally uses low-valent metal reductants. nih.govwikipedia.orgarkat-usa.org A variety of metals, including magnesium, aluminum, titanium, and zinc, have been employed. arkat-usa.orgpsu.edupsu.edu However, samarium(II) iodide (SmI₂) has emerged as a particularly effective and versatile reagent for this transformation since its popularization in organic synthesis. chemistry-chemists.comacs.org

The SmI₂-mediated pinacol reaction proceeds via a one-electron reduction of the carbonyl group to form a ketyl radical anion intermediate. wikipedia.org Dimerization of two of these ketyl radicals leads to the formation of the carbon-carbon bond, yielding a samarium pinacolate, which upon aqueous workup gives the final 1,2-diol. wikipedia.orgnih.gov The reaction using SmI₂ is often rapid and proceeds under mild conditions. chemistry-chemists.com

The diastereoselectivity of the pinacol coupling can be influenced by additives. For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) or chelating ligands like tetraglyme (B29129) can significantly affect the reaction rate and the ratio of diastereomers (meso vs. dl) produced. acs.orgacs.org Catalytic systems using SmI₂ have also been developed, where a stoichiometric co-reductant like magnesium is used to regenerate the active Sm(II) species, reducing the required amount of the expensive samarium reagent. acs.org For example, a complex of SmI₂ with tetraglyme at 10 mol% loading has been shown to effectively catalyze the pinacol coupling of various aldehydes and ketones. acs.org While aromatic aldehydes often couple efficiently, aliphatic ketones like cyclohexanone can be more challenging, sometimes requiring specific additives or reaction conditions for good yields. acs.orgbasicmedicalkey.com

Table 1: Comparison of Selected Metal Systems for Pinacol Coupling Reactions

| Metal System | Typical Substrate | Solvent | General Observations | Citations |

|---|---|---|---|---|

| SmI₂ | Aldehydes, Ketones | THF | Highly effective, mild conditions; additives (HMPA, tetraglyme) can enhance reactivity and selectivity. acs.orgacs.org | acs.orgacs.org |

| Mg | Aromatic Aldehydes | Aqueous NH₄Cl | Effective in aqueous media, but can require large excess of metal and long reaction times. psu.edu | psu.edu |

| Al-KOH | Aromatic Aldehydes | Methanol (B129727), Water | Rapid reaction; use of water instead of methanol can improve yields. psu.edu | psu.edu |

| TiCl₄/Mn | Aromatic Aldehydes | THF | Used for selective cross-pinacol couplings; good yields and diastereoselectivity. organic-chemistry.org | organic-chemistry.org |

| Co Nanoparticles | Aromatic Ketones | THF | Promotes coupling to give pinacols in good yields; favors dl-diastereomer. arkat-usa.org | arkat-usa.org |

| InCl₃/Al | 1,5-Diketones | EtOH/H₂O | Effective for intramolecular pinacol couplings in aqueous media. psu.edu | psu.edu |

Electrosynthesis represents a powerful and environmentally benign strategy for conducting redox reactions, using electricity as a "traceless" reagent to drive chemical transformations. nih.govbeilstein-journals.org Electrochemical pinacol coupling avoids the need for stoichiometric or excess amounts of low-valent metal reductants, thereby minimizing metal waste. nih.gov

The reaction mechanism involves the electrochemical reduction of the carbonyl compound (e.g., cyclohexanone) at the cathode surface to generate the key ketyl radical anion, which then couples to form the pinacol product. wikipedia.orgresearchgate.net A significant challenge in these systems is preventing the oxidative reactions at the anode from interfering with the desired reduction. This is often addressed by using a divided electrochemical cell or by employing a sacrificial anode (e.g., Al, Mg) in an undivided cell. nih.govbeilstein-journals.org While effective, sacrificial anodes generate a stoichiometric amount of metal waste, which is a drawback from a sustainability perspective. nih.gov

Recent research has focused on developing sacrificial anode-free electrochemical protocols. nih.gov The choice of electrode material and the composition of the electrolyte are critical for the success of the reaction. researchgate.net Furthermore, modifying the microenvironment at the electrode-electrolyte interface, for instance by using additives like cetyl trimethyl ammonium (B1175870) bromide (CTAB), can significantly enhance the reaction rate and control the stereoselectivity of the pinacol product. researchgate.net

Green Chemistry and Sustainable Synthesis Pathways

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the synthesis of this compound. The pinacol coupling reaction itself is inherently atom-economical, as two molecules of the starting material are combined to form the product with no theoretical loss of atoms. numberanalytics.com

Several of the synthetic methodologies discussed align with green chemistry principles. Biocatalytic routes are a prime example, utilizing enzymes that operate in aqueous environments under mild temperatures and pressures, thus reducing energy consumption and avoiding harsh chemical reagents. nih.govrsc.org

Electrocatalytic methods also offer a sustainable alternative to traditional metal-mediated reductions. nih.govbeilstein-journals.org By using electricity to drive the reaction, they circumvent the need for bulk quantities of metal reductants like zinc, magnesium, or samarium, which are often difficult to handle and generate significant waste. rsc.orgrsc.org

Recent advancements have also explored light-enabled, metal-free pinacol coupling protocols. rsc.orgrsc.org One such approach uses hydrazine (B178648) (N₂H₄) as a clean, non-metallic hydrogen-atom-transfer (HAT) reductant under UV irradiation. This transformation produces only nitrogen gas and hydrogen gas as traceless byproducts, presenting a highly sustainable method for C-C bond formation. rsc.orgrsc.org The use of water as a reaction solvent, as demonstrated in some magnesium- and aluminum-mediated systems, further enhances the green profile of the synthesis by replacing volatile organic solvents. psu.edu

Multi-Component and One-Pot Strategies

One-pot synthesis and multi-component reactions (MCRs) are strategies designed to improve efficiency by combining multiple reaction steps into a single procedure, thereby saving time, energy, and resources while minimizing waste. scielo.br The synthesis of this compound via the pinacol coupling of cyclohexanone is a classic example of a one-pot homocoupling reaction. wikipedia.org

Methodologies have been developed to perform both the pinacol coupling and a subsequent pinacol rearrangement in a one-pot process to yield benzopinacolone derivatives, demonstrating the power of tandem reactions in a single pot. scielo.br The development of one-pot cross-pinacol couplings, where two different carbonyl compounds are selectively coupled, further extends the utility of this strategy for creating unsymmetrical diols. organic-chemistry.orgresearchgate.net

Table 2: One-Pot Homocoupling of Cyclohexanone

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Cyclohexanone (2 equiv.) | e.g., SmI₂ / THF or Zn / aq. HCl | This compound | One-Pot Reductive Homocoupling (Pinacol Coupling) |

Industrial Scale Preparation Considerations and Process Optimization

Scaling the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require careful process optimization. numberanalytics.com Key considerations include cost-effectiveness, safety, environmental impact, and the ability to consistently produce the product with high yield and purity.

For traditional metal-mediated pinacol couplings, the use of large quantities of stoichiometric metal reductants is a major hurdle for large-scale production due to high cost, difficulties in handling, and the generation of significant metal waste byproducts that require disposal. nih.govgoogle.com Therefore, developing catalytic versions of these reactions, for example using catalytic SmI₂ with a cheaper co-reductant, is a critical optimization step. acs.org

Process optimization involves a systematic study of reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize throughput and yield. psu.edunumberanalytics.com Modern approaches may use automated systems and continuous flow reactors. acs.org Flow chemistry, in particular, offers significant advantages over traditional batch processing for industrial applications. Continuous flow systems can offer better control over reaction temperature and mixing, leading to improved safety and product consistency. acs.org For instance, a continuous flow pinacol coupling using a cartridge filled with zinc metal was shown to be highly efficient for gram-scale production. acs.org

For biocatalytic routes, process optimization focuses on enhancing enzyme stability, activity, and reusability. Immobilizing the enzyme on a solid support is a common strategy that facilitates catalyst separation and reuse, making the process more economically viable for large-scale applications. nih.gov Similarly, for heterogeneous catalytic hydrogenation routes, which may be used to produce related diols, catalyst selection and optimization of reaction conditions (temperature, pressure, flow rate) are crucial for achieving high activity and selectivity. google.com The ultimate goal of process optimization is to develop a robust, safe, and cost-effective manufacturing process that minimizes environmental impact. psu.edunumberanalytics.com

Reaction Mechanisms Involving 1,1 Dihydroxybicyclohexyl

Mechanistic Pathways of Formation

The primary method for synthesizing 1,1'-dihydroxybicyclohexyl is through the pinacol (B44631) coupling reaction of cyclohexanone (B45756). colby.edunumberanalytics.comwikipedia.org This reductive coupling of two ketone molecules forms a vicinal diol and is typically initiated by an electron donor. wikipedia.org While various metal-based systems can facilitate this transformation, the fundamental mechanism involves the generation of radical intermediates. colby.edunumberanalytics.comrsc.org

Electron Flow and Transition State Analysis

The formation of this compound begins with a single-electron transfer (SET) from a reducing agent (e.g., magnesium, samarium(II) iodide) to the carbonyl group of a cyclohexanone molecule. numberanalytics.comillinois.edu This electron flow creates a ketyl radical anion, a highly reactive intermediate species. numberanalytics.comillinois.eduwikipedia.org An alternative pathway involves a Hydrogen-Atom-Transfer (HAT) process, for instance, when using hydrazine (B178648) (N₂H₄) under photoirradiation, which can also generate the necessary ketyl radical. rsc.org

Two of these ketyl radical anions then dimerize, forming a carbon-carbon single bond between the two cyclohexyl rings and resulting in a dianionic pinacolate intermediate. wikipedia.org The final step is a protonation event, typically by adding water or another proton source, which neutralizes the dianion to yield the final this compound product. wikipedia.org

The transition state for the C-C bond formation is thought to be highly organized, particularly in intramolecular versions of the reaction, which helps to minimize competing side reactions. illinois.edu For intermolecular coupling, such as the formation of this compound, the transition state involves the approach of two ketyl radicals. In some catalyzed systems, such as with chromium catalysts, the diastereoselectivity of the product can be influenced by the structure of the transition state, which may involve a Zimmerman-Traxler like model where steric factors dictate the approach of the reacting species. researchgate.net

Role of Reactive Intermediates

The key reactive intermediate in the formation of this compound is the cyclohexanone ketyl radical anion . numberanalytics.comwikipedia.org This species is a radical anion where the unpaired electron and the negative charge are distributed between the carbonyl carbon and the oxygen atom. wikipedia.org The formation of this intermediate is the defining step of the pinacol coupling. numberanalytics.com

The stability and reactivity of this ketyl radical are crucial for the success of the coupling reaction. nih.govnih.gov Its radical nature drives the dimerization to form the C-C bond, while its anionic character allows for coordination with metal cations from the reducing agent, which can influence the stereochemistry of the final diol. wikipedia.org The process can be summarized as follows:

Formation of Ketyl Radical: A single electron is transferred from a metal reducing agent to cyclohexanone. illinois.edu

Dimerization: Two ketyl radicals couple to form a pinacolate dianion. wikipedia.org

Protonation: The dianion is protonated by a proton source to give the this compound. wikipedia.org

The generation of these ketyl radicals can be achieved through various methods, including the use of strong reducing agents like sodium or magnesium, or milder, more modern methods involving samarium(II) iodide (SmI₂), or catalytic systems with transition metals like titanium or chromium. numberanalytics.comresearchgate.netacs.org

Transformations of this compound

Oxidation Reactions (e.g., to Ketones, Carboxylic Acids)

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Due to the presence of two tertiary alcohol groups on adjacent carbons, this compound is susceptible to oxidative cleavage of the central carbon-carbon bond.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can cause oxidative cleavage of the C-C bond between the two hydroxyl-bearing carbons. libretexts.orgresearchgate.net This type of reaction breaks the bicyclohexyl (B1666981) structure into two separate molecules. The ultimate product of this strong oxidation is adipic acid , a six-carbon dicarboxylic acid. researchgate.net This transformation is analogous to the oxidative cleavage of alkenes or other vicinal diols. masterorganicchemistry.comresearchgate.net

| Oxidizing Agent | Product(s) | Reaction Type |

| Hot KMnO₄ / H⁺ | Adipic acid | Oxidative Cleavage |

| Nitric Acid (HNO₃) | Adipic acid | Oxidative Cleavage researchgate.net |

| Periodic Acid (HIO₄) | Cyclohexanone | Oxidative Cleavage masterorganicchemistry.com |

Gentler oxidative cleavage can be achieved using reagents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.comresearchgate.net These reagents are specifically used for cleaving vicinal diols. In this case, the reaction would break the central C-C bond to yield two molecules of cyclohexanone . masterorganicchemistry.com

Reduction Reactions (e.g., to Diamines)

The conversion of this compound to the corresponding 1,1'-diaminobicyclohexyl is a challenging transformation that requires replacing the two tertiary hydroxyl groups with amino groups. Direct reduction is not feasible; the process involves multi-step synthetic sequences. A general strategy involves converting the diol into a species with better leaving groups, followed by nucleophilic substitution with an amine source.

One potential, though not specifically documented for this compound, pathway includes:

Conversion to Disulfonate Ester: The diol can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) to convert the hydroxyl groups into good leaving groups (tosylates or mesylates). libretexts.org

Nucleophilic Substitution: The resulting disulfonate ester can then be reacted with an amine source. For instance, reaction with sodium azide (B81097) (NaN₃) would yield a diazide, which can subsequently be reduced to the diamine using a reducing agent like lithium aluminum hydride (LiAlH₄).

Recent advances have shown that diols can be converted to diamines through catalytic "borrowing hydrogen" or "autotransfer" processes, often using ruthenium or iridium catalysts, though this has been demonstrated more for primary and secondary diols. researchgate.netrsc.org Another approach could involve the synthesis of diamines from dicarboxylic acids, which could be obtained from the oxidative cleavage of the diol as described above. rsc.org

Substitution Reactions of Hydroxyl Groups

Direct nucleophilic substitution of the tertiary hydroxyl groups in this compound is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org Therefore, the hydroxyl groups must first be activated or converted into better leaving groups.

Common reagents for converting alcohols to alkyl halides include phosphorus tribromide (PBr₃) for bromides and thionyl chloride (SOCl₂) for chlorides. libretexts.orgucalgary.camasterorganicchemistry.com

Reaction with PBr₃: Treatment with phosphorus tribromide would replace the hydroxyl groups with bromine atoms. commonorganicchemistry.comyoutube.com The reaction typically proceeds through an Sₙ2 mechanism, which involves the alcohol oxygen attacking the phosphorus, followed by backside attack of the generated bromide ion. masterorganicchemistry.comchegg.com For a tertiary alcohol, an Sₙ1-like mechanism might compete, but these reagents are generally preferred for their milder conditions compared to strong hydrohalic acids. masterorganicchemistry.com

Reaction with SOCl₂: Thionyl chloride can be used to synthesize the corresponding dichloride. ucalgary.cayufenggp.com The mechanism involves the formation of a chlorosulfite ester intermediate, which then decomposes, often through an Sₙi (internal nucleophilic substitution) mechanism or an Sₙ2 attack by a chloride ion. libretexts.org

These halogenated derivatives are valuable intermediates for further synthetic transformations.

| Reagent | Product | Leaving Group Formed (Intermediate) |

| PBr₃ | 1,1'-Dibromobicyclohexyl | -OPBr₂ derivative masterorganicchemistry.com |

| SOCl₂ | 1,1'-Dichlorobicyclohexyl | Chlorosulfite ester (-OS(O)Cl) ucalgary.ca |

| TsCl / Pyridine (B92270) | 1,1'-Ditosyloxybicyclohexyl | Tosylate (-OTs) |

Rearrangement Reactions

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wikipedia.org These reactions often proceed through carbocation intermediates, where the migration of an alkyl or aryl group can lead to a more stable carbocation. masterorganicchemistry.com

In the context of this compound, a notable rearrangement is the pinacol rearrangement. This reaction typically involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. berhamporegirlscollege.ac.in The driving force for this rearrangement is the formation of a stable oxonium ion. berhamporegirlscollege.ac.in The general mechanism involves protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. Subsequently, a 1,2-migration of a cyclohexyl group occurs to the adjacent carbocationic center, leading to the formation of a spirocyclic ketone.

A related transformation is the Baeyer-Villiger oxidation, which converts a ketone to an ester. wiley-vch.de Although not a direct rearrangement of this compound itself, this reaction is relevant as it can be a subsequent step if the diol is first oxidized to a diketone. The migratory aptitude in Baeyer-Villiger oxidations follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

Stereochemical Outcomes and Diastereoselectivity Mechanisms

The stereochemical outcome of reactions involving this compound is of significant interest due to the presence of multiple stereocenters. The formation of new stereocenters during a reaction can lead to different stereoisomers, and the selectivity for one over the other is a key aspect of stereochemistry. ochemtutor.com

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. saskoer.camasterorganicchemistry.com This can be influenced by several factors, including the existing stereochemistry of the starting material and the reaction mechanism. In reactions where a nucleophile attacks a carbonyl group, the approach can occur from two different faces (Re and Si faces), potentially leading to a mixture of stereoisomers. libretexts.org However, steric hindrance can favor attack from one face over the other, resulting in diastereoselectivity. libretexts.org

For reactions involving this compound, the bulky cyclohexyl groups can create a sterically hindered environment, influencing the approach of reagents and thus the stereochemical outcome. For instance, in reactions proceeding through a carbocation intermediate, the subsequent nucleophilic attack may be directed to the less hindered face, leading to a specific diastereomer. chemistrysteps.com The control of diastereoselectivity is crucial in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer. nih.govrsc.org

Table 1: Factors Influencing Diastereoselectivity

| Factor | Description |

|---|---|

| Substrate Control | The existing stereocenters in the this compound molecule direct the formation of new stereocenters. |

| Reagent Control | The use of chiral reagents or catalysts can induce the preferential formation of one diastereomer. nih.gov |

| Reaction Conditions | Parameters such as temperature and solvent can influence the transition state energies, thereby affecting the diastereomeric ratio. |

| Mechanism | The specific reaction pathway (e.g., SN1 vs. SN2) dictates the stereochemical outcome. ochemtutor.com |

Theoretical Studies and Computational Chemistry of 1,1 Dihydroxybicyclohexyl

Conformational Analysis of Bicyclohexyl (B1666981) Diols

The total internal energy of a conformer, often referred to as its strain energy, is a sum of several contributing factors. In 1,1'-dihydroxybicyclohexyl, each cyclohexane (B81311) ring adopts a chair conformation, which is the most stable arrangement for a six-membered ring as it minimizes both angle and torsional strain.

Angle Strain : This arises from the deviation of bond angles from their ideal values. In a perfect chair conformation, the carbon-carbon bond angles are very close to the ideal tetrahedral angle of 109.5°, resulting in minimal angle strain.

Torsional Strain : This occurs from the eclipsing of bonds on adjacent atoms. The chair conformation positions all adjacent C-H and C-C bonds in a staggered arrangement, which effectively eliminates torsional strain.

Steric Strain : This is the most significant contributor to energy differences between conformers of substituted cyclohexanes. It results from non-bonded atoms being forced into close proximity, leading to repulsive van der Waals interactions. In this compound, the primary source of steric strain is 1,3-diaxial interactions. When a substituent occupies an axial position, it experiences steric repulsion from the other two axial atoms on the same side of the ring. Given the bulk of both the hydroxyl and the opposing cyclohexyl group, placing either in an axial position would incur a significant energetic penalty.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to quantify these strain energies. nih.gov The total strain energy of a given conformation is calculated as the sum of these components, allowing for the comparison of different isomers and the identification of the most stable structures. vu.nlchemrxiv.org

In substituted cyclohexanes, substituents preferentially occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial steric interactions. libretexts.org This preference is quantified by the conformational free energy difference, known as the "A-value," which represents the energy penalty (in kcal/mol) for a substituent being in the axial position compared to the equatorial position. masterorganicchemistry.comwikipedia.org

For this compound, each C1 carbon is bonded to a hydroxyl group and another cyclohexyl ring. The conformational equilibrium of each ring is determined by the A-values of these two substituents.

Hydroxyl Group (-OH) : The A-value for a hydroxyl group is approximately 0.9-1.0 kcal/mol. masterorganicchemistry.com

Cyclohexyl Group : A direct A-value for a cyclohexyl group is not commonly tabulated. However, its steric demand is significant. It is often approximated by the A-value of a tert-butyl group, which is very large, around 4.9-5.0 kcal/mol. masterorganicchemistry.comlibretexts.org This high value effectively "locks" the tert-butyl group into an equatorial position.

Given the substantial steric bulk of the cyclohexyl group, it will have an extremely strong preference for the equatorial position on the adjacent ring. libretexts.org The hydroxyl group also prefers the equatorial position. Therefore, the most stable conformation of this compound is expected to be the one where, on both rings, the opposing cyclohexyl group and the hydroxyl group are in diequatorial positions relative to each other. Any conformation requiring one of these bulky groups to be axial would be significantly higher in energy.

| Substituent | A-Value (kcal/mol) | Preference |

|---|---|---|

| -OH (Hydroxyl) | 0.9 - 1.0 | Equatorial |

| -CH₃ (Methyl) | 1.7 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Strongly Equatorial |

| -C₆H₁₁ (Cyclohexyl) | > 4.0 (Estimated) | Very Strongly Equatorial |

Cyclohexane rings are not static; they undergo a rapid conformational interconversion known as a chair-chair flip or ring inversion. mdpi.com During this process, all axial bonds become equatorial, and all equatorial bonds become axial. nih.gov For unsubstituted cyclohexane, this process has an activation energy barrier of approximately 10-11 kcal/mol and occurs millions of times per second at room temperature. nih.gov

In this compound, the presence of the very bulky cyclohexyl substituent on each ring dramatically alters this dynamic. Due to the large A-value of the cyclohexyl group, there is a strong energetic preference for the conformer where it is in the equatorial position. The energy difference between this stable conformer and the ring-flipped conformer (where the cyclohexyl group would be forced into an axial position) is substantial. Consequently, the ring flip is effectively inhibited, and the molecule is "locked" in the diequatorial conformation. While bond rotations still occur, a full ring inversion to the higher-energy conformer is highly improbable under normal conditions.

A key structural feature of this compound is the relationship between the two cyclohexyl rings, defined by the rotation around the central C1-C1' single bond. The conformation is characterized by the dihedral angle between the two rings.

Computational modeling and X-ray crystallography studies of similar 1,1'-bicyclohexyl derivatives show that the individual cyclohexane rings consistently adopt a stable chair conformation. nih.govdeeporigin.com The dihedral angle between the planes of the two rings is a critical parameter. For instance, in bicyclohexyl-1,1'-diyl 1,1'-biphenyl-2,2'-dicarboxylate, the two benzene (B151609) rings attached to the bicyclohexyl core have a dihedral angle of 40.82°. nih.gov In a related bipyridine derivative, this angle is 41.02°. deeporigin.com These values suggest that the rings are significantly twisted relative to each other to minimize steric hindrance between them. For this compound, the most stable conformation would similarly involve a staggered arrangement around the C1-C1' bond to minimize steric clashes between the atoms of the two rings.

Determining the most stable isomer (conformer) of a flexible molecule like this compound is a central goal of computational chemistry. This is achieved through energy minimization, a process that systematically alters the geometry of a molecule to find a structure with the lowest potential energy (a local or global minimum).

Several algorithms are employed for this purpose:

Steepest Descent : A simple method that moves atoms in the direction of the negative gradient of the energy, effectively "rolling downhill" on the potential energy surface. It is efficient for initial relaxation but can be slow to converge near a minimum.

Conjugate Gradient : A more sophisticated algorithm that uses information from previous steps to determine the next search direction, leading to faster convergence than steepest descent.

Newton-Raphson methods : These use second-derivative information (the Hessian matrix) to predict the location of the minimum, offering very fast convergence when close to the minimum.

These techniques are implemented in molecular mechanics (MM) and quantum mechanics (QM) software packages (e.g., AMBER, GROMACS, Gaussian). For this compound, energy minimization would confirm that the conformer with both cyclohexyl groups and both hydroxyl groups in equatorial positions is the global energy minimum, as this arrangement minimizes steric and torsional strain. nih.gov The relative thermodynamic stability of different isomers can be inferred from their calculated final energies, with lower energy corresponding to greater stability. github.io

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of molecular systems by considering the electronic structure. DFT is a widely used method for geometry optimization, energy calculations, and determining various molecular properties. ekb.egmdpi.com

For this compound, DFT calculations can be employed to:

Perform Geometry Optimization : Starting from an initial guess, DFT can find the lowest energy structure with high accuracy, providing precise bond lengths, bond angles, and dihedral angles. nih.gov

Calculate Rotational Barriers : By performing a "scan" of the potential energy surface while rotating the molecule around the C1-C1' bond, DFT can be used to calculate the energy barrier for inter-ring rotation. mdpi.com This provides insight into the flexibility of the central bond.

Determine Electronic Properties : DFT calculations yield information about the molecule's electronic structure, such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the molecule's reactivity.

DFT studies on similar molecules demonstrate its power in accurately reproducing experimental values and predicting molecular behavior. nih.gov A DFT study on this compound would provide the most reliable theoretical data on its preferred conformation and energetic properties.

| Parameter | Predicted Characteristic | Primary Reason |

|---|---|---|

| Ring Conformation | Chair | Minimization of angle and torsional strain. |

| Substituent Position (Cyclohexyl) | Equatorial | Avoidance of severe 1,3-diaxial steric strain (high A-value). |

| Substituent Position (Hydroxyl) | Equatorial | Avoidance of 1,3-diaxial steric strain. |

| Ring Flipping | Effectively inhibited | Large energy difference between stable (diequatorial) and flipped (diaxial) conformers. |

| Inter-ring Dihedral Angle | Staggered (non-planar) | Minimization of steric repulsion between the two rings. |

Predictive Modeling for Synthesis and Reactivity

However, it is possible to describe the established theoretical frameworks and computational methodologies that would be employed to generate such predictive models. These approaches provide powerful tools for understanding molecular behavior and can be hypothetically applied to this compound.

General Methodologies for Predictive Modeling:

Predictive modeling for the synthesis and reactivity of a molecule like this compound would typically involve a multi-faceted computational approach, primarily utilizing quantum mechanics and molecular mechanics.

Density Functional Theory (DFT): DFT is a robust quantum mechanical method used to investigate the electronic structure and energy of molecules. nih.govmdpi.com For this compound, DFT calculations could predict a variety of properties crucial for understanding its reactivity. These include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution: Mapping areas of high and low electron density to identify potential sites for electrophilic or nucleophilic attack. semanticscholar.orgresearchgate.net

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting how the molecule will interact with other reagents. mdpi.com

Reaction Pathways and Transition States: DFT can be used to model the entire course of a chemical reaction, calculating the energy barriers (activation energies) for potential synthesis routes or decomposition pathways. This allows for the prediction of the most likely reaction mechanisms and products. mdpi.com

Molecular Mechanics (MM): While less computationally intensive than DFT, molecular mechanics force fields are useful for exploring the conformational landscape of flexible molecules like this compound. mmsl.czresearchgate.net By treating the molecule as a collection of atoms interacting via a set of classical potential energy functions, MM can:

Identify Stable Conformers: Determine the different spatial arrangements (conformers) of the two cyclohexyl rings and the hydroxyl groups and their relative energies.

Predict Steric Hindrance: Assess how the shape of the molecule might influence its reactivity at different sites.

Predictive Models for Synthesis and Reactivity:

A comprehensive computational study would integrate these methods to build predictive models. For instance, a model for the synthesis of this compound could involve calculating the thermodynamics and kinetics of various potential synthetic routes, such as the coupling of cyclohexanone (B45756). This would help in identifying the most energetically favorable reaction conditions and potential byproducts.

Similarly, a reactivity model would use DFT-derived descriptors (e.g., atomic charges, Fukui functions) to predict how this compound would behave in the presence of different reagents (e.g., acids, bases, oxidizing agents). mdpi.com For example, the model could predict the relative acidity of the hydroxyl protons or the likelihood of oxidation at the tertiary carbon atoms.

While these computational tools are well-established, their specific application to this compound has not been documented in the available scientific literature. Consequently, no detailed research findings or specific data tables can be presented at this time. The development of such models would require dedicated computational research.

Derivatives of 1,1 Dihydroxybicyclohexyl and Their Synthesis

Design Principles for Functionalized Derivatives

The design of functionalized derivatives of 1,1'-dihydroxybicyclohexyl is primarily guided by the intended application, leveraging the compound's unique structural features. The core principle involves modifying the hydroxyl groups to create new molecules where the bulky, non-polar bicyclohexyl (B1666981) core imparts specific physical properties.

For Polymer Applications: A major design principle is the use of this compound as a rigid diol monomer. rsc.orgrsc.org The goal is to incorporate its stiff, saturated bicyclic structure into polymer backbones to enhance the material's properties. rsc.org By reacting it with other difunctional monomers (like diacids or diisocyanates), polymers with increased thermal stability, hardness, and a higher glass transition temperature can be synthesized. rsc.orgmdpi.com The design focuses on creating linear or cross-linked polymers where the bicyclohexyl unit restricts chain mobility, leading to more robust materials suitable for performance applications. rsc.orgrsc.org

For Liquid Crystal Applications: The design of derivatives for liquid crystals focuses on creating molecules with a high degree of structural rigidity and specific aspect ratios necessary for the formation of mesophases. growingscience.commdpi.com The bicyclohexyl core provides a rigid, non-planar element. Esterification or etherification of the hydroxyl groups with moieties containing aromatic rings or long alkyl chains is a common strategy. growingscience.comresearchgate.net This combines the rigid aliphatic core with polarizable aromatic units or flexible chains, a design that promotes the molecular ordering required for liquid crystalline behavior. mdpi.comresearchgate.net The choice of the attached functional group allows for fine-tuning of properties like mesophase type (e.g., nematic, smectic), clearing point, and dielectric anisotropy. growingscience.com

For Other Functional Analogues: The design can also target the creation of specialized molecules by converting the hydroxyl groups into other functionalities. This can include preparing functionalized congeners for use as chemical probes or intermediates in more complex syntheses. nih.gov For instance, converting the diol to a diperoxide creates a molecule that can act as a polymerization initiator. The overarching principle is the strategic transformation of the hydroxyl groups to build molecules where the bicyclohexyl scaffold serves as a robust, three-dimensional framework.

Synthetic Routes to Key Derivatives

The synthesis of derivatives from this compound primarily involves reactions targeting the two tertiary hydroxyl groups.

Ester and ether derivatives of this compound are synthesized through standard organic reactions, often to produce precursors for liquid crystals or specialty polymers.

Ester Derivatives: The most common method for synthesizing ester derivatives is through esterification, particularly the reaction of this compound with acyl chlorides or carboxylic acid anhydrides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). For example, reacting the diol with an aromatic acyl chloride can attach phenyl groups, which is a common structural motif in liquid crystals. mdpi.com

Another approach is the Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. nih.gov To drive the equilibrium towards the product ester, water is typically removed as it is formed, often using a Dean-Stark apparatus. nih.gov

Ether Derivatives: Ether derivatives are commonly prepared via the Williamson ether synthesis. This method involves deprotonating the hydroxyl groups of this compound with a strong base, such as sodium hydride (NaH), to form a dialkoxide intermediate. This nucleophilic intermediate is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding diether. Care must be taken as the tertiary nature of the alcohol can favor elimination side reactions. Reductive etherification, which involves reacting the diol with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to unsymmetrical ethers under milder conditions. beilstein-journals.org

| Derivative Type | Synthetic Method | Key Reagents | Typical Application |

| Diester | Acylation | Acyl Chloride, Pyridine | Liquid Crystals, Polyesters |

| Diester | Fischer Esterification | Carboxylic Acid, H₂SO₄ | Polyesters |

| Diether | Williamson Synthesis | Alkyl Halide, NaH | Specialty Chemicals |

| Diether | Reductive Etherification | Aldehyde/Ketone, Silane | Specialty Chemicals |

The synthesis of diamine derivatives from this compound is a challenging multi-step process due to the non-reactive nature of the tertiary hydroxyl groups towards direct substitution. A plausible, though not widely reported, synthetic route would likely proceed through elimination, functional group manipulation, and reduction.

A potential pathway could involve:

Dehydration: Acid-catalyzed dehydration of this compound to yield a mixture of dienes, primarily bicyclohexylidene and related isomers.

Hydroboration-Oxidation: Treatment of the diene mixture with a hydroborating agent (e.g., borane-THF complex) followed by oxidative workup (e.g., H₂O₂, NaOH). This sequence would install hydroxyl groups at less substituted positions, yielding a more reactive primary or secondary diol.

Conversion to Diamine: The resulting diol can be converted to a diamine through several established methods. One common route is:

Tosylation: Conversion of the diol to a ditosylate using tosyl chloride in pyridine.

Azide (B81097) Substitution: Nucleophilic substitution of the tosylate groups with sodium azide (NaN₃) to form a diazide. This reaction proceeds with an inversion of stereochemistry (Sₙ2).

Reduction: Reduction of the diazide to the corresponding diamine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (H₂ over Pd/C).

An alternative to the tosylation-azide route is the Mitsunobu reaction, which can convert the diols to diazides in a one-pot procedure, followed by reduction. The synthesis of vicinal diamines can also be achieved by opening an epoxide with an amine, a route that would require starting from an alkene precursor to this compound. osti.gov

This compound is a key monomer for producing high-performance polymers through polycondensation reactions. gdckulgam.edu.inmelscience.com Its rigid, bulky structure is used to enhance the properties of polyesters and polyurethanes. rsc.orgrsc.org

Polyesters: It serves as a diol monomer in the synthesis of polyesters. The polymerization is typically carried out by reacting this compound with a dicarboxylic acid (or its more reactive acyl chloride or ester derivatives) via melt or solution polycondensation. gdckulgam.edu.in The resulting polyesters often exhibit high glass transition temperatures (Tg) and improved thermal stability due to the rigid bicyclohexyl units in the polymer backbone. acs.org

Polyurethanes: In polyurethane synthesis, this compound acts as a chain extender or as part of the polyol component. It reacts with diisocyanates, such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI), in an addition polymerization reaction. mdpi.comgoogle.com The inclusion of the bicyclohexyl diol creates hard segments within the polyurethane structure, leading to materials with increased hardness, stiffness, and thermal resistance. rsc.org

| Polymer Type | Co-monomer | Reaction Type | Key Properties Conferred by Bicyclohexyl Unit |

| Polyester (B1180765) | Dicarboxylic Acid / Diacyl Chloride | Polycondensation | High Thermal Stability, Increased Tg, Rigidity |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Polyaddition | Increased Hardness, Stiffness, Thermal Resistance |

Beyond the common derivatives, other functionalized analogues of this compound can be synthesized for specific purposes.

One example is the synthesis of 1,1'-dihydroxydicyclohexyl peroxide . This can be achieved through the reaction of cyclohexanone (B45756) with hydrogen peroxide, where this compound can be an intermediate or related structure in the formation of various peroxide species. preterhuman.net Such peroxide compounds are primarily used as initiators for radical polymerization reactions.

Other potential functionalizations, though less documented for this specific molecule, could involve the oxidation of the hydroxyl groups. However, oxidation of tertiary alcohols is difficult and requires harsh conditions, which may lead to the cleavage of the C-C bond between the rings. The functionalization of the cyclohexane (B81311) rings themselves, for instance, through radical halogenation, is another possibility but can be challenging to control and may lead to complex product mixtures. The synthesis of analogues with strained ring systems, such as bicyclo[1.1.1]pentanes, has been explored for other molecular scaffolds to act as bioisosteres, a strategy that could theoretically be applied here. researchgate.net

Structural Elucidation and Stereochemical Characterization of Derivatives

The characterization of derivatives of this compound relies on a combination of standard spectroscopic and analytical techniques to confirm their chemical structure and stereochemistry. nih.govmdpi.com

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the successful synthesis of derivatives. For ester derivatives, the appearance of signals corresponding to the acyl group and a downfield shift of the protons and carbons near the original hydroxyl group are indicative of ester formation. For ether derivatives, new signals for the alkyl or aryl groups of the ether will be present. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to track the functional group transformations. The disappearance of the broad O-H stretching band of the starting diol (around 3300-3600 cm⁻¹) and the appearance of new characteristic bands, such as a strong C=O stretch for esters (around 1735-1750 cm⁻¹) or a C-O stretch for ethers (around 1050-1150 cm⁻¹), confirms the reaction.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized derivative and confirm its molecular formula, often through high-resolution mass spectrometry (HRMS). mdpi.com

Stereochemical Characterization: The stereochemistry of this compound derivatives is complex, involving the relative orientation of the two cyclohexyl rings (which can be cis or trans with respect to each other) and the chair/boat/skew conformations of each ring. masterorganicchemistry.comuou.ac.in

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry, as well as the solid-state conformation of crystalline derivatives. beilstein-journals.orgnih.gov It provides precise bond lengths, bond angles, and torsional angles, unambiguously establishing the spatial arrangement of the atoms.

Advanced NMR Techniques: For non-crystalline compounds or for studying solution-state conformation, advanced NMR techniques are employed. Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) can reveal through-space proximity between protons on the two different rings, helping to establish their relative orientation. Conformational equilibria, such as the ring-flipping of the cyclohexane chairs, can be studied using Dynamic NMR (DNMR) spectroscopy at different temperatures. rsc.org

Vibrational Circular Dichroism (VCD): For chiral derivatives, VCD spectroscopy, combined with computational modeling, can be a powerful tool to determine the absolute configuration of stereocenters. nih.gov

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Connectivity, chemical environment of atoms, confirmation of functional groups. |

| IR Spectroscopy | Presence or absence of key functional groups (e.g., -OH, C=O, C-O-C). |

| Mass Spectrometry | Molecular weight and molecular formula. |

| X-ray Crystallography | Definitive 3D structure, absolute and relative stereochemistry, solid-state conformation. |

| NOESY (NMR) | Through-space proton proximities, relative stereochemistry in solution. |

| Dynamic NMR | Information on conformational changes and energy barriers (e.g., ring flipping). |

Advanced Research Applications of 1,1 Dihydroxybicyclohexyl and Its Derivatives

Applications in Polymer Science and Materials Chemistry

The incorporation of the bulky, alicyclic structure of 1,1'-dihydroxybicyclohexyl derivatives into polymer backbones has been a successful strategy for developing high-performance polymers with enhanced properties.

Precursors for High-Performance Polyimides

Derivatives of this compound, specifically diamine derivatives like 1,1-bis(4-aminophenyl)cyclohexane (B1270376) (BACH) and its substituted analogues, serve as crucial monomers for the synthesis of high-performance polyimides. acs.orgacs.org Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and as specialty films and coatings. specialchem.comwikipedia.org

The synthesis of these polyimides typically involves a two-step polycondensation reaction. mdpi.com Initially, an aromatic diamine, such as a derivative of this compound, reacts with an aromatic dianhydride to form a soluble poly(amic acid) precursor. specialchem.comnasa.gov This precursor can then be processed into a desired form, such as a film or coating, before undergoing thermal or chemical imidization to form the final, robust polyimide. mdpi.com

The introduction of the kinked and bulky cyclohexylidene moiety from the BACH monomer into the polyimide backbone disrupts chain packing and reduces intermolecular interactions. acs.orgacs.org This structural feature is key to overcoming one of the major challenges associated with traditional aromatic polyimides: their poor solubility and processability. acs.org The resulting polyimides exhibit significantly improved solubility in common organic solvents like chloroform (B151607) and tetrahydrofuran, without compromising their excellent thermal stability. acs.orgacs.org

Research has shown that polyimides derived from BACH and its methyl-substituted derivatives exhibit high glass transition temperatures (Tg), ranging from 290 to 372 °C, and possess high weight-average molecular weights. acs.orgacs.org These properties, combined with their enhanced solubility, make them promising materials for applications requiring high-temperature performance and ease of processing. acs.org

Table 1: Properties of Polyimides Derived from 1,1-Bis(4-aminophenyl)cyclohexane (BACH) Derivatives

| Diamine Monomer | Dianhydride | Inherent Viscosity (dL/g) | Weight-Average Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) |

|---|---|---|---|---|

| BACH | Various aromatic dianhydrides | 0.55 - 1.58 | (7.4 - 15.2) x 10⁴ | 290 - 372 |

| BAME | Various aromatic dianhydrides | 0.55 - 1.58 | (7.4 - 15.2) x 10⁴ | 290 - 372 |

| BATM | Various aromatic dianhydrides | 0.55 - 1.58 | (7.4 - 15.2) x 10⁴ | 290 - 372 |

Data sourced from studies on the synthesis and characterization of soluble polyimides. acs.orgacs.org

Monomers for Specialty Polyesters

This compound and its derivatives are also utilized as diol monomers in the synthesis of specialty polyesters. acs.orgkisti.re.kr Polyesters are a versatile class of polymers with a wide range of applications, from clothing and packaging to engineering plastics. xometry.comwikipedia.org The properties of polyesters can be tailored by carefully selecting the diol and diacid monomers. rsc.org

The incorporation of the rigid and bulky bicyclohexyl (B1666981) unit from this compound into the polyester (B1180765) chain imparts unique characteristics to the resulting polymer. These polyesters can exhibit liquid-crystalline properties, which are valuable for applications requiring high strength and thermal stability. acs.orgkisti.re.kr The synthesis is typically achieved through polycondensation reactions, such as direct esterification at high temperatures or acylation methods. wikipedia.org

The introduction of the non-coplanar, alicyclic structure can enhance the thermal stability and mechanical properties of the polyesters. jchemrev.com Furthermore, the use of such specialty diols can lead to the development of BPA-free polyesters, addressing the growing demand for safer and more sustainable materials. rsc.org Research in this area focuses on creating polyesters with tailored properties like improved heat resistance, mechanical strength, and optical clarity for a variety of advanced applications. esterindustries.com

Role in Catalysis and Ligand Design

The stereochemically rich and rigid framework of this compound and its derivatives makes them excellent candidates for the design of chiral ligands and catalysts for asymmetric synthesis, as well as for applications in both homogeneous and heterogeneous catalysis.

Chiral Catalysts and Ligands for Asymmetric Transformations

The development of chiral catalysts and ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. sigmaaldrich.com Chiral derivatives of this compound can serve as scaffolds for the synthesis of C2-symmetric ligands. This symmetry is a common feature in "privileged ligands" that have proven to be versatile and effective in a wide range of asymmetric reactions. sigmaaldrich.com

These ligands can be coordinated with various transition metals to create chiral catalysts for a multitude of asymmetric transformations, including hydrogenations, aldol (B89426) reactions, and allylic alkylations. sigmaaldrich.com The rigid bicyclohexyl backbone helps to create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity. frontiersin.org The design of these ligands often involves modifying the hydroxyl groups of this compound to introduce phosphine, amine, or other coordinating moieties. hokudai.ac.jp

The effectiveness of these chiral catalysts is evaluated based on their ability to produce a high enantiomeric excess (ee) of the desired product. nih.gov Research in this area is continuously exploring new ligand designs based on scaffolds like this compound to address challenges in asymmetric catalysis and expand the scope of enantioselective transformations. nih.gov

Heterogeneous and Homogeneous Catalysis Applications

Beyond asymmetric catalysis, derivatives of this compound find applications in both heterogeneous and homogeneous catalysis. uclouvain.bewikipedia.orgresearchgate.net In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands derived from this diol can be used to modulate the activity and selectivity of metal catalysts. nih.gov The electronic and steric properties of the ligand, influenced by the bicyclohexyl framework, can be fine-tuned to optimize catalytic performance. cmu.edu

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |

| Catalyst Separation | Often difficult and costly | Generally straightforward |

| Selectivity | Typically high | Can be lower, but improvable |

| Mass Transfer | Rarely limiting | Can be a limiting factor |

| Industrial Use | Limited due to separation challenges | Widespread |

This table provides a general comparison of the two main types of catalysis. wikipedia.orgnih.gov

Catalyst Support and Modifier Roles

The role of the support in heterogeneous catalysis is not merely to provide a surface for the active catalyst but also to actively participate in the catalytic process. nih.govresearchgate.net Derivatives of this compound can be employed as modifiers for catalyst supports to enhance their performance. By anchoring these molecules to the surface of materials like silica (B1680970) or activated carbon, the chemical and physical properties of the support can be tailored. nih.gov

These surface modifications can improve the dispersion of metal nanoparticles, prevent their agglomeration (sintering) at high temperatures, and create specific active sites that can lead to improved selectivity for a desired product. nih.govcardiff.ac.uk The rigid bicyclohexyl structure can create specific pockets or channels on the catalyst surface, influencing the access of reactants to the active sites. The choice of functional groups attached to the bicyclohexyl moiety allows for the tuning of surface properties such as hydrophilicity/hydrophobicity, which can be critical for reactions in aqueous or biphasic systems. nih.gov The development of such tailored catalyst supports is a key area of research aimed at creating more efficient and robust catalytic systems for a variety of industrial processes. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for 1,1 Dihydroxybicyclohexyl